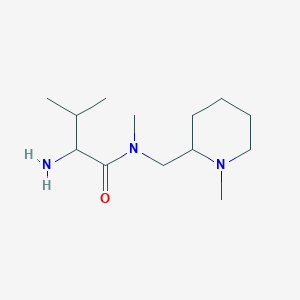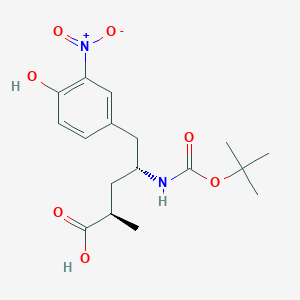
Apigenin 7-O-beta-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apigenin 7-O-beta-glucuronide is a flavonoid derivative, specifically a glucuronide conjugate of apigenin. It is naturally found in various plants, including the agricultural residue of Juglans sigillata fruit husks . This compound has garnered attention due to its multiple pharmacological activities, including anti-inflammatory, antioxidant, and aldose reductase inhibitory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Apigenin 7-O-beta-glucuronide typically involves the glucuronidation of apigenin. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation often employs UDP-glucuronosyltransferases (UGTs) as catalysts, while chemical methods may use glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources or biotechnological methods using engineered microorganisms to produce the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Apigenin 7-O-beta-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the glucuronide moiety back to its parent aglycone, apigenin.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced apigenin, and substituted glucuronides .
Aplicaciones Científicas De Investigación
Apigenin 7-O-beta-glucuronide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Apigenin 7-O-beta-glucuronide involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the activation of AP-1 and MAPK signaling pathways, reducing the production of pro-inflammatory cytokines.
Antioxidant: The compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anticancer: It induces apoptosis and cell cycle arrest in cancer cells, inhibiting their proliferation and metastasis.
Comparación Con Compuestos Similares
Apigenin 7-O-beta-glucuronide can be compared with other similar flavonoid glucuronides:
Luteolin 7-O-beta-glucuronide: Similar to this compound, it exhibits anti-inflammatory and antioxidant properties.
Quercetin 3-O-beta-glucuronide: This compound also has strong antioxidant and anti-inflammatory effects but differs in its glycosylation pattern.
Kaempferol 3-O-beta-glucuronide: Known for its anticancer and cardioprotective properties, it shares some pharmacological activities with this compound.
Propiedades
Fórmula molecular |
C21H18O11 |
|---|---|
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)13-6-11(23)10-5-12(24)15(7-14(10)30-13)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-22,24-27H,(H,28,29) |
Clave InChI |
VIAHYBRXOYNMIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(4-Methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one](/img/structure/B14797550.png)

![5-Cyano-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B14797565.png)


![2-[2-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B14797581.png)

![Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate hydrochloride](/img/structure/B14797589.png)
![3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-(hydroxyimino)-1-piperidinyl]-8-methoxy-4-oxo-](/img/structure/B14797592.png)
![(1S,5R,9S,13R)-13-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14797597.png)


![7-O-tert-butyl 8-O-methyl (5S,8S)-6-oxo-1-oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylate](/img/structure/B14797605.png)
